4-(Triisopropylsilyl)aniline
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Overview
Description
4-(Triisopropylsilyl)aniline is an organic compound characterized by the presence of a triisopropylsilyl group attached to the nitrogen atom of an aniline molecule. This compound is notable for its steric bulk, which influences its chemical reactivity and applications. The triisopropylsilyl group is a common protecting group in organic synthesis, used to shield functional groups from unwanted reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Triisopropylsilyl)aniline typically involves the introduction of the triisopropylsilyl group to an aniline derivative. One common method is the lithiation of aniline followed by the reaction with triisopropylsilyl chloride. This process involves the use of strong bases such as n-butyllithium to deprotonate the aniline, forming a lithiated intermediate that reacts with triisopropylsilyl chloride to yield the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yields and purity. The use of automated systems and continuous flow reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(Triisopropylsilyl)aniline undergoes various chemical reactions, including:
Substitution Reactions: The triisopropylsilyl group can be selectively removed under acidic conditions, allowing for further functionalization of the aniline ring.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although the bulky triisopropylsilyl group can influence the reaction pathways and outcomes.
Common Reagents and Conditions
Substitution: Reagents such as hydrochloric acid or trifluoroacetic acid are commonly used to remove the triisopropylsilyl group.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used, although steric hindrance may affect the reaction.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, deprotection of the triisopropylsilyl group yields the parent aniline, which can then undergo further functionalization .
Scientific Research Applications
4-(Triisopropylsilyl)aniline has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(Triisopropylsilyl)aniline involves its ability to act as a protecting group, shielding functional groups from unwanted reactions. The triisopropylsilyl group provides steric hindrance, preventing reactions at specific sites on the molecule. This property is particularly useful in multi-step organic syntheses, where selective protection and deprotection are required .
Comparison with Similar Compounds
Similar Compounds
Trimethylsilyl Aniline: Similar in structure but with smaller silyl groups, leading to different steric effects and reactivity.
Triethylsilyl Aniline: Another variant with different steric properties and reactivity patterns.
Uniqueness
4-(Triisopropylsilyl)aniline is unique due to the large size of the triisopropylsilyl group, which provides significant steric hindrance. This property makes it particularly useful in selective protection strategies in organic synthesis, where other silyl groups may not provide the same level of selectivity .
Properties
Molecular Formula |
C15H27NSi |
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Molecular Weight |
249.47 g/mol |
IUPAC Name |
4-tri(propan-2-yl)silylaniline |
InChI |
InChI=1S/C15H27NSi/c1-11(2)17(12(3)4,13(5)6)15-9-7-14(16)8-10-15/h7-13H,16H2,1-6H3 |
InChI Key |
FSJFFZALOYAGBR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)[Si](C1=CC=C(C=C1)N)(C(C)C)C(C)C |
Origin of Product |
United States |
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